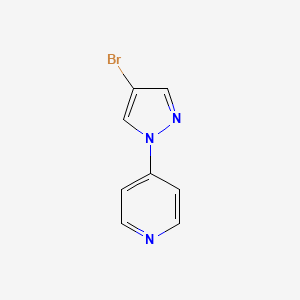

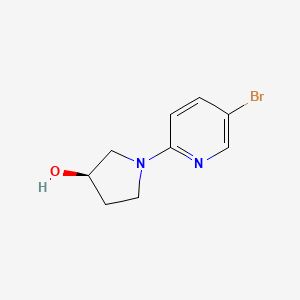

4-(4-bromo-1H-pyrazol-1-yl)pyridine

Overview

Description

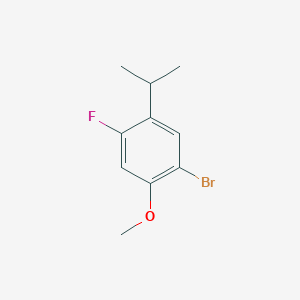

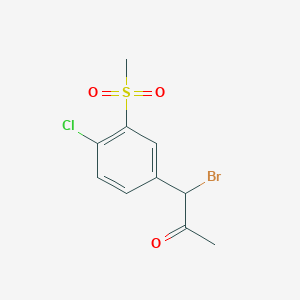

“4-(4-bromo-1H-pyrazol-1-yl)pyridine” is a compound with the CAS Number: 1179072-77-5. It has a molecular weight of 224.06 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H . This indicates the molecular structure of the compound. Further structural analysis can be found in the crystal structure of E. coli GyraseB 24kDa in complex with 4-(4-bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridin-3-yl)pyridine-3-carboxamide .Its molecular weight is 224.06 . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

4-(4-bromo-1H-pyrazol-1-yl)pyridine and its derivatives are used in various synthetic and characterization studies. For instance, Li-hua (2009) discussed the synthesis of a bifunctional chelate intermediate 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, which is useful in time-resolved fluorescence immunoassays (Pang Li-hua, 2009). Similarly, Vetokhina et al. (2012) studied the photoinduced tautomerization in pyrazolylpyridines, revealing their complex photoreactive behaviors (Vetokhina et al., 2012).

Complex Formation and Coordination Chemistry

Compounds like this compound are often used in forming metal complexes. Tovee et al. (2010) described the formation of complexes with metals like palladium and platinum using 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine (Tovee et al., 2010). Omondi et al. (2018) synthesized ruthenium(III) complexes using derivatives of pyrazolylpyridine, studying their reactivity and biological activity (Omondi et al., 2018).

Biological Studies

Derivatives of this compound are also explored for their biological activities. For example, Abdel‐Latif et al. (2019) used 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine to construct new polyheterocyclic ring systems with potential antibacterial properties (Abdel‐Latif et al., 2019). Ananda et al. (2017) synthesized novel pyrazole derivatives with potential as antiproliferative agents in cancer treatment (Ananda et al., 2017).

Material Science and Photophysics

The pyrazolylpyridine compounds are also significant in material science and photophysics. Pritchard et al. (2009) explored the thermal and light-induced spin-transitions in iron(II) complexes of bis(pyrazolyl)pyridines, highlighting their potential in material science applications (Pritchard et al., 2009).

Synthetic Methodologies

These compounds are also pivotal in developing synthetic methodologies. Shevchuk et al. (2012) developed a method for preparing azolylpiperidines, which are important in various synthetic applications (Shevchuk et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be a pyrazole derivative , and pyrazole derivatives have been reported to inhibit liver alcohol dehydrogenase .

Mode of Action

It is reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interact with its targets by inhibiting key enzymatic reactions and disrupting ion transport.

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation , it can be inferred that it may affect the electron transport chain and ATP synthesis pathways. Disruption of these pathways could have downstream effects on energy production and cellular metabolism.

Result of Action

Its reported inhibition of oxidative phosphorylation and calcium uptake suggests that it could disrupt energy production and calcium signaling within cells, potentially leading to altered cellular function or viability.

properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMHWBMJGFPIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)

![6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B1441379.png)

![3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1441381.png)

![2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1441388.png)

![Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester](/img/structure/B1441389.png)